![molecular formula C32H16Cu2N6Na4O16S4 B12845431 Copper,[tetrahydrogen 6,6'-[(3,3'-dihydroxy-4,4'-biphenylylene)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonato(4-)]]di-,tetrasodium salt](/img/structure/B12845431.png)
Copper,[tetrahydrogen 6,6'-[(3,3'-dihydroxy-4,4'-biphenylylene)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonato(4-)]]di-,tetrasodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper,[tetrahydrogen 6,6’-[(3,3’-dihydroxy-4,4’-biphenylylene)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonato(4-)]]di-,tetrasodium salt is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. The compound’s structure includes multiple sulfonate groups, making it highly soluble in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper,[tetrahydrogen 6,6’-[(3,3’-dihydroxy-4,4’-biphenylylene)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonato(4-)]]di-,tetrasodium salt involves several steps:
Diazotization: The process begins with the diazotization of 3,3’-dihydroxy-4,4’-biphenylylene. This involves treating the compound with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-amino-5-hydroxy-1,3-naphthalenedisulfonic acid under alkaline conditions to form the azo compound.
Complexation with Copper: The resulting azo compound is then complexed with copper ions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Copper,[tetrahydrogen 6,6’-[(3,3’-dihydroxy-4,4’-biphenylylene)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonato(4-)]]di-,tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced to break the azo bonds, leading to the formation of amines.
Substitution: The sulfonate groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used to cleave the azo bonds.
Substitution: Nucleophiles like hydroxide ions can replace the sulfonate groups under basic conditions.
Major Products
Oxidation: Various copper oxides and hydroxides.
Reduction: Amines and other aromatic compounds.
Substitution: Hydroxylated derivatives and other substituted products.
Aplicaciones Científicas De Investigación
Copper,[tetrahydrogen 6,6’-[(3,3’-dihydroxy-4,4’-biphenylylene)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonato(4-)]]di-,tetrasodium salt has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form complexes with metal ions. The azo groups and sulfonate groups facilitate the binding to metal ions, which can then participate in various biochemical and chemical processes. The molecular targets include enzymes and other proteins that interact with metal ions, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrasodium 6,6’-[(3,3’-dimethyl-4,4’-biphenyldiyl)di-2,1-diazenediyl]bis(4-amino-5-hydroxy-1,3-naphthalenedisulfonate)
- Tetrasodium 6,6’-[(3,3’-dimethoxybiphenyl-4,4’-diyl)di(E)diazene-2,1-diyl]bis(4-amino-5-hydroxynaphthalene-1,3-disulfonate)
Uniqueness
Copper,[tetrahydrogen 6,6’-[(3,3’-dihydroxy-4,4’-biphenylylene)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonato(4-)]]di-,tetrasodium salt is unique due to its specific structure, which includes both hydroxyl and sulfonate groups, providing it with high solubility and stability. Its ability to form stable complexes with copper ions also distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C32H16Cu2N6Na4O16S4 |
|---|---|
Peso molecular |
1087.8 g/mol |
Nombre IUPAC |
dicopper;tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-oxido-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-oxidophenyl]-2-oxidophenyl]diazenyl]-5-oxidonaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C32H24N6O16S4.2Cu.4Na/c33-29-25(57(49,50)51)11-23(55(43,44)45)15-3-7-19(31(41)27(15)29)37-35-17-5-1-13(9-21(17)39)14-2-6-18(22(40)10-14)36-38-20-8-4-16-24(56(46,47)48)12-26(58(52,53)54)30(34)28(16)32(20)42;;;;;;/h1-12,39-42H,33-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;;;/q;2*+2;4*+1/p-8 |
Clave InChI |
RTXWGCFBOYSLIQ-UHFFFAOYSA-F |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[O-])[O-])N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


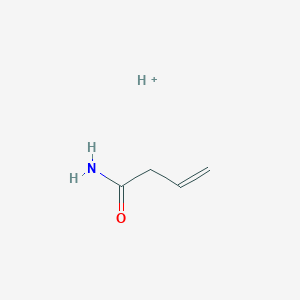


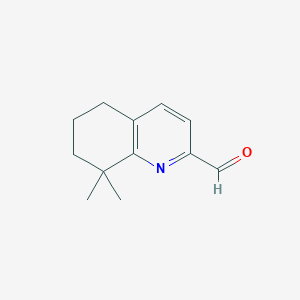
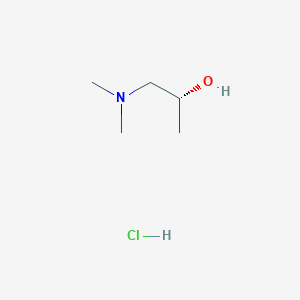

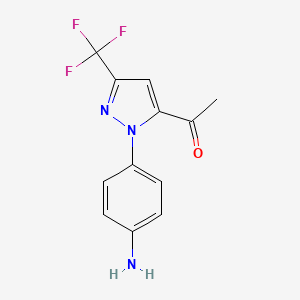


![4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845397.png)
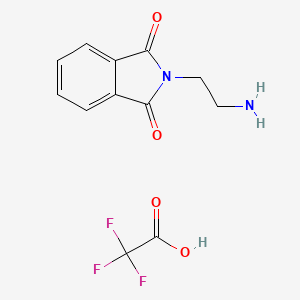
![3,6-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B12845405.png)
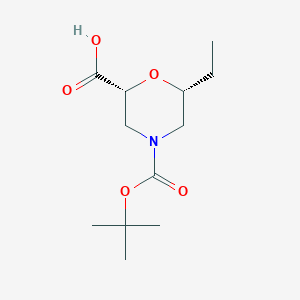
![N-(1-Cyclohexyl-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12845423.png)
